

Technical Guide: Physicochemical Properties of Propazine-d14

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Compound of Interest

Compound Name: Propazine-d14

Cat. No.: B12302533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and exact mass of **Propazine-d14**, a deuterated analog of the herbicide Propazine. This document is intended for use by professionals in analytical chemistry, environmental science, and drug metabolism studies who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Core Physicochemical Data

The key physicochemical properties of **Propazine-d14** have been compiled from various suppliers and databases. This data is essential for the accurate preparation of standards and the interpretation of analytical results.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂ D ₁₄ ClN ₅	[1][2]
Molecular Weight (g/mol)	243.80	[2][3]
Exact Mass (Da)	243.197	[4]

Experimental Protocols for Mass Determination

The precise determination of the molecular weight and exact mass of **Propazine-d14** is typically accomplished using high-resolution mass spectrometry (HRMS). The following outlines a general experimental methodology.

Objective: To determine the molecular weight and exact mass of a **Propazine-d14** standard.

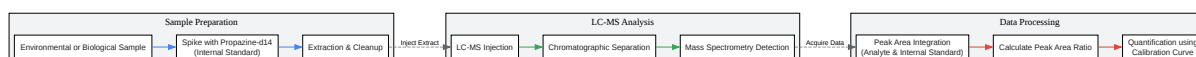
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is required.

Methodology:

- **Sample Preparation:** A stock solution of **Propazine-d14** is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This stock solution is then further diluted to a working concentration appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).
- **Instrument Calibration:** The mass spectrometer is calibrated according to the manufacturer's specifications using a standard calibration solution with known mass-to-charge (m/z) ratios across a relevant mass range. This step is critical for ensuring high mass accuracy.
- **Direct Infusion Analysis:** The prepared **Propazine-d14** solution is introduced into the ionization source via direct infusion using a syringe pump at a constant flow rate. This method minimizes matrix effects and allows for stable signal acquisition.
- **Data Acquisition:** Mass spectra are acquired in positive ion mode, as triazine compounds readily form protonated molecules ($[M+H]^+$). The instrument is set to a high-resolution mode to enable the accurate measurement of the m/z value of the protonated molecule.
- **Data Analysis:** The acquired spectrum is analyzed to identify the peak corresponding to the $[M+H]^+$ ion of **Propazine-d14**. The monoisotopic peak (the peak containing only the most abundant isotopes) is used to determine the experimental exact mass. The molecular weight is confirmed by the overall isotopic pattern. The high-resolution measurement allows for the differentiation of the deuterated compound from its unlabeled counterpart.

Application Workflow: Internal Standard in Quantitative Analysis

Propazine-d14 is primarily used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to compensate for variations in sample preparation and instrument response. The following diagram illustrates a typical workflow.



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Caption: Workflow for using **Propazine-d14** as an internal standard in LC-MS.

This workflow demonstrates how the addition of a known quantity of **Propazine-d14** at the beginning of the sample preparation process allows for accurate quantification of the target analyte (unlabeled Propazine) by correcting for any losses or variations during the analytical procedure.

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